molecular formula C9H7N3 B12330024 3-methyl-1H-indazole-6-carbonitrile

3-methyl-1H-indazole-6-carbonitrile

Cat. No.: B12330024
M. Wt: 157.17 g/mol
InChI Key: FSGZPAAVPFXCHP-UHFFFAOYSA-N
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Description

3-Methyl-1H-indazole-6-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of a nitrile group at the 6-position and a methyl group at the 3-position of the indazole ring makes this compound particularly interesting for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-indazole-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization under an oxygen atmosphere . Another approach involves the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-indazole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or aminated indazole derivatives.

Mechanism of Action

The mechanism of action of 3-methyl-1H-indazole-6-carbonitrile is not fully understood. indazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity . The exact pathways and molecular targets involved in its biological effects are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound without the methyl and nitrile substitutions.

    3-Methyl-1H-indazole: Lacks the nitrile group at the 6-position.

    1H-Indazole-6-carbonitrile: Lacks the methyl group at the 3-position.

Uniqueness

3-Methyl-1H-indazole-6-carbonitrile is unique due to the presence of both the methyl group at the 3-position and the nitrile group at the 6-position. These substitutions can significantly influence its chemical reactivity and biological activity compared to other indazole derivatives .

Properties

IUPAC Name

3-methyl-2H-indazole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-8-3-2-7(5-10)4-9(8)12-11-6/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGZPAAVPFXCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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